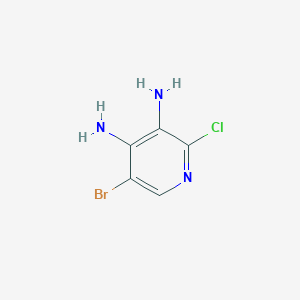

5-Bromo-2-chloropyridine-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClN3/c6-2-1-10-5(7)4(9)3(2)8/h1H,9H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEZDSVRWYQAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593327 | |

| Record name | 5-Bromo-2-chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163452-78-6 | |

| Record name | 5-Bromo-2-chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 5 Bromo 2 Chloropyridine 3,4 Diamine

Retrosynthetic Analysis and Strategic Disconnections for 5-Bromo-2-chloropyridine-3,4-diamine

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnections are the carbon-nitrogen bonds of the two amino groups. This approach points to a key intermediate: a heavily substituted pyridine (B92270) ring onto which the amino functionalities can be installed.

This retrosynthetic strategy identifies a di-halogenated or nitro-substituted pyridine as a critical precursor. The primary challenge then becomes the regioselective synthesis of this precursor and the subsequent introduction of the 3,4-diamine moiety.

The synthesis of the target compound relies on the availability of specifically functionalized pyridine precursors. These are typically prepared through multi-step sequences that build complexity in a controlled manner.

A crucial building block for the target molecule is a pyridine ring pre-functionalized with the required bromo and chloro substituents. One such key precursor is 5-bromo-2-chloropyridine. nbinno.com Its synthesis can be approached in several ways. For instance, a common route starts with 2-aminopyridine, which undergoes bromination followed by a Sandmeyer-type reaction to replace the amino group with a chlorine atom.

Another approach involves starting with 2-hydroxypyrimidine. This method uses hydrobromic acid and hydrogen peroxide for bromination, followed by chlorination using a reagent like phosphorus oxychloride to yield the halogenated pyridine skeleton. google.compatsnap.com A synthetic method starting from 2,5-dichloropyridine (B42133) has also been reported, where a substitution reaction under the influence of a catalyst yields 5-bromo-2-chloropyridine. google.com

Table 1: Example Synthetic Route for a Halogenated Pyridine Precursor

| Step | Reactant | Reagents | Product | Yield |

| 1. Bromination | 2-amino-4-chloropyridine | N-bromosuccinimide (NBS), Dichloromethane | 2-amino-5-bromo-4-chloropyridine | 87% google.com |

| 2. Diazotization/Chlorination | 2-amino-5-bromo-4-chloropyridine | Diazotizing agent, Chlorine source | 5-Bromo-2,4-dichloropyridine | 68% google.com |

The introduction of the two amino groups onto the pyridine ring is a pivotal step. A classic strategy involves the nitration of a suitable pyridine precursor, followed by the reduction of the nitro groups to amines. For example, 2-amino-5-bromopyridine (B118841) can be nitrated to introduce a nitro group at the 3-position. orgsyn.org The subsequent reduction of this nitro group, often achieved using reagents like iron in acidic media or through catalytic hydrogenation, yields the corresponding diamine. orgsyn.org

Alternatively, direct amination methods can be employed, using ammonia (B1221849) or its equivalents as the nitrogen source. deepdyve.com These reactions often require activation of the pyridine ring, typically through the presence of electron-withdrawing groups (like the existing halogens) that facilitate nucleophilic aromatic substitution (SNAr). deepdyve.com

The synthesis of polysubstituted pyridines is fraught with challenges related to chemo- and regioselectivity. The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution but makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. rsc.orgyoutube.com The presence of multiple halogen substituents further complicates its reactivity.

Controlling the position of incoming functional groups is a significant hurdle. rsc.org For instance, direct C-H functionalization often requires directing groups or specialized catalysts to achieve the desired regioselectivity. acs.orgnih.gov The intrinsic electronic properties of the pyridine nucleus can lead to mixtures of isomers, making the isolation of a specific product like this compound difficult. chemrxiv.org Strategies to overcome these challenges include the temporary conversion of the pyridine into a more reactive intermediate, such as a Zincke imine, to guide the regioselectivity of subsequent reactions. nih.govchemrxiv.org

Key Precursors and Their Synthesis in Multi-step Routes

State-of-the-Art Synthetic Routes to this compound

Modern synthetic chemistry has developed more direct and efficient methods to access highly substituted pyridines, moving beyond traditional multi-step sequences.

Direct amination represents a more atom-economical approach to installing amino groups on the pyridine ring. Recent advancements have led to the development of highly efficient, base-promoted selective amination of polyhalogenated pyridines. acs.orgacs.org These methods can proceed even with challenging substrates like pyridine chlorides, often using water as an environmentally benign solvent. acs.orgacs.org

These transformations can exhibit high regioselectivity, favoring substitution at the ortho position to the pyridine nitrogen. acs.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful tools, although they often rely on pre-halogenated substrates. nih.gov An alternative strategy involves converting the pyridine into a phosphonium (B103445) salt, which can then be reacted with an amine source to achieve amination with precise regiocontrol, offering a distinct advantage over methods that depend on the availability of specific halopyridine isomers. nih.gov

Table 2: Conditions for Direct Amination of Halogenated Pyridines

| Catalyst/Promoter | Amine Source | Solvent | Temperature | Outcome | Reference |

| Sodium tert-butoxide (NaOtBu) | Various amines | Water (H₂O) | 140 °C | Selective amination at the 2-position | acs.org |

| Palladium (Pd) catalyst | Aliphatic/Aromatic amines | Various organic solvents | Varies | C-N cross-coupling | nih.gov |

| None (base-promoted) | Dimethylformamide (DMF) as amine source | Water (H₂O) | Varies | Selective mono-amination | acs.org |

Transformation of Pre-functionalized Pyridine Scaffolds

An alternative to direct amination involves starting with a pyridine ring that already contains nitrogen-based functional groups, such as nitro groups, which are then converted into amines.

The reduction of nitropyridines is a classic and effective method for installing amino groups. A highly relevant analogue to the synthesis of the target compound is the preparation of 2,3-diamino-5-bromopyridine (B182523) from 2-amino-5-bromo-3-nitropyridine. orgsyn.org This transformation can be achieved using various reducing agents.

A common method involves the use of metals in acidic media, such as iron powder in a mixture of ethanol, water, and hydrochloric acid. orgsyn.org This procedure is robust and gives the diamine product in good yields. Other metal-based systems include tin (Sn) or stannous chloride (SnCl₂) in concentrated HCl. orgsyn.org Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another widely used technique. orgsyn.org More recently, selective reduction conditions have been developed. For example, the reduction of a nitropyridine to a hydroxylamine (B1172632) can be accomplished using hydrazine (B178648) as the reductant and rhodium on carbon (Rh/C) as the catalyst, which can be a crucial intermediate step. rsc.org

| Precursor | Reagents | Conditions | Product | Yield | Ref |

| 2-amino-5-bromo-3-nitropyridine | Reduced Iron, EtOH, H₂O, HCl | Steam bath, 1 hr | 2,3-Diamino-5-bromopyridine | Good | orgsyn.org |

| 2-amino-3-nitropyridine | Sn, HCl | Not specified | 2,3-Diaminopyridine | Not specified | orgsyn.org |

| 3-bromo-2-methoxy-5-nitropyridine | Hydrazine, 5% Rh/C, THF | Dropwise addition | Methyl (5-bromo-6-methoxypyridin-3-yl)(hydroxy)carbamate | 86% | rsc.org |

| Nitroarenes | Zn/NH₄Cl | Solvent-free, heating | Aromatic amines | High | rsc.org |

Table 2: Selected Methods for the Reduction of Nitropyridines.

This strategy involves forming the pyridine ring itself from acyclic or different heterocyclic precursors in a way that installs the diamine functionality. Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with alkynes are a powerful method for the de novo construction of substituted pyridine rings. nih.gov This approach allows for the assembly of complex pyridines from simple, readily available starting materials. Another modern approach involves the cyclization of N-vinyl or N-aryl amides with alkynes, which can proceed in a single step to form highly substituted pyridines and quinolines. acs.org Furthermore, formal cyclization reactions, such as the (5+2) cyclization of pyridinium (B92312) 1,4-zwitterions with activated allenes, can be used to construct fused pyridine systems, which could potentially be precursors to the target diamine after ring opening or rearrangement. mdpi.com

Multi-component Reactions for Pyridine Diamine Construction

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. bohrium.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. bohrium.comacsgcipr.org

The Hantzsch pyridine synthesis and its variations are classic examples of MCRs used to build pyridine rings. taylorfrancis.com While the original Hantzsch reaction typically yields dihydropyridines that require subsequent oxidation, modern modifications can directly produce the aromatic pyridine ring. acsgcipr.org A general approach could involve the condensation of an enamine, a 1,3-dicarbonyl compound, and an ammonia source. baranlab.org To construct a molecule like this compound, highly functionalized and specific starting materials would be required. For example, a four-component reaction might involve an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), another carbonyl compound, and an ammonia source (ammonium acetate), often accelerated by microwave irradiation. nih.govacs.org

Methodological Advancements in Enhancing Synthetic Efficiency

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. acs.org This technique has been successfully applied to MCRs for pyridine synthesis. nih.govacs.org

Flow Chemistry: Performing reactions in continuous flow reactors rather than batch flasks offers superior control over reaction parameters like temperature and mixing, enhances safety, and facilitates scalability.

Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force (e.g., ball milling) to induce chemical reactions. rsc.org It is recognized as a green chemistry approach that can reduce waste and sometimes unlock different reactivity compared to solution-phase chemistry. rsc.org

Advanced Catalysis: The development of new and more active catalysts continues to push the boundaries of synthetic efficiency. This includes more robust palladium catalysts for cross-coupling acs.org, ruthenium catalysts for SNAr reactions thieme-connect.de, and the use of nanoparticle catalysts. researchgate.net

These methodological advancements are crucial for making the synthesis of specialized chemical compounds more practical, scalable, and sustainable.

Catalytic Strategies for Halogenated Pyridine Transformations

Catalysis offers powerful tools for the selective functionalization of halogenated pyridines. These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds under controlled conditions, which is crucial for building molecular complexity. Both metal-free and transition-metal-catalyzed approaches have been developed, providing a versatile toolkit for synthetic chemists.

The formation of carbon-nitrogen (C-N) bonds is fundamental in the synthesis of nitrogen-containing heterocycles. While often accomplished with metal catalysts, metal-free alternatives are gaining traction to avoid metal contamination in the final products and reduce costs. Recent research has demonstrated effective metal-free methods for the site-selective amination of polyhalogenated pyridines. rsc.org These reactions can proceed under mild conditions, offering high selectivity for specific halogen sites on the pyridine ring. rsc.org For instance, a study detailed a metal-free, site-selective C-N bond-forming reaction where various halogenated pyridines reacted preferentially with amines at the fluorine-substituted position. rsc.org

Another innovative metal-free strategy involves the activation of the pyridine ring with a Lewis acid like BF₃·OEt₂. This activation facilitates the nucleophilic addition of a phosphine (B1218219) oxide anion, which is then oxidized to yield 4-phosphonated pyridines. nih.govacs.org While this specific example leads to C-P bond formation, the underlying principle of activating the pyridine ring towards nucleophilic attack without a transition metal is highly relevant for C-N bond formation as well. This approach is noted for being operationally simple and highly regioselective. nih.gov

Metal-free cascade reactions have also been developed, enabling the formation of both C-C and C-N bonds in a single process to construct complex pyridone structures. nih.gov These methods are characterized by their wide functional group tolerance and operation under mild conditions. nih.gov

| Reaction Type | Key Features | Substrate Example | Conditions | Yield | Reference |

| Site-Selective Amination | Metal-free, mild conditions, high selectivity | Polyhalogenated Pyridines | Amine, mild conditions | Moderate to Good | rsc.org |

| Cascade C-C/C-N Formation | Metal-free, wide functional group tolerance | Not specified | K₂CO₃, 1,4-dioxane, 100 °C, 8 h | Moderate to Excellent | nih.gov |

| Lewis Acid-Mediated Phosphonation | Metal-free, C4-regioselective, simple operation | Pyridines (including halo-substituted) | 1. BF₃·OEt₂, Phosphine Oxide 2. Chloranil | Good to Excellent | nih.govacs.org |

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, remains a cornerstone for modifying halogenated pyridines. The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming C-C bonds, valued for its tolerance of various functional groups and generally high yields. nih.gov This reaction is highly applicable to bromo-pyridines, enabling the introduction of aryl and heteroaryl substituents.

A study on the synthesis of novel pyridine derivatives via Suzuki cross-coupling used 5-bromo-2-methylpyridin-3-amine (B1289001), a compound structurally similar to the target molecule. nih.gov The reactions were successfully carried out with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in a 1,4-dioxane/water solvent system. nih.gov The development of ligand-free catalytic systems further enhances the practicality of these reactions. For example, a protocol using just Pd(OAc)₂ in aqueous isopropanol, promoted by oxygen, has been shown to be effective for the Suzuki coupling of 2-halogenated pyridines. researchgate.net

Microwave irradiation has also been successfully integrated with Suzuki-Miyaura and Ullmann-type reactions to synthesize pyridine derivatives, demonstrating the synergy of different advanced synthetic techniques. researchgate.net The choice of catalyst, ligand, base, and solvent system is critical and can be tuned to optimize the reaction for specific substrates, including those with multiple halogen substituents. rsc.org

| Substrate | Coupling Partner | Catalytic System | Solvent | Conditions | Yield | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 °C | Moderate to Good | nih.gov |

| 2-Halogenated Pyridines | Arylboronic acids | Pd(OAc)₂ (ligand-free) | Aqueous Isopropanol | Not specified | Good | researchgate.net |

| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Aryl/Heteroaryl boronic acids | XPhosPdG2/XPhos | Not specified | Not specified | Good to Excellent | rsc.org |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄, Na₂CO₃ | DME/Ethanol/H₂O | 80 °C, 48 h | Fair to Low | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of pyridine derivatives, this involves employing safer solvents, utilizing energy-efficient methods, and designing atom-economical reactions. researchgate.netrsc.org

One of the primary goals of green chemistry is to replace volatile organic solvents (VOCs) with more environmentally benign alternatives, with water being the ideal choice. acs.org The development of catalytic systems that function in aqueous media is therefore highly desirable. As mentioned previously, ligand-free palladium-catalyzed Suzuki reactions have been successfully performed in aqueous isopropanol. researchgate.net Furthermore, electrocatalytic hydrogenation of pyridines to piperidines has been demonstrated in aqueous systems using a setup that avoids flammable H₂ gas and operates efficiently. acs.org

Heterogeneous catalysis offers significant green advantages, primarily the ease of separation of the catalyst from the reaction mixture, which allows for its recovery and reuse. A patented method for the dehalogenation of halogenated pyridines utilizes a supported heterogeneous catalyst (e.g., Pd on activated carbon) in water, using alcohols as a hydrogen source. google.com This process operates at normal pressure and moderate temperatures (20-120 °C), highlighting a safe and environmentally friendly approach to modify halogenated pyridine compounds. google.com

| Green Approach | Reaction Type | Catalytic System | Solvent | Key Advantage | Reference |

| Aqueous Media | Suzuki Cross-Coupling | Pd(OAc)₂ (ligand-free) | Aqueous Isopropanol | Reduced use of organic solvents | researchgate.net |

| Aqueous Media | Electrocatalytic Hydrogenation | Rh/C cathode | Aqueous (Nonaqueous catholyte possible) | High energy efficiency, avoids H₂ gas | acs.org |

| Heterogeneous Catalysis | Dehalogenation | Supported Transition Metal (e.g., Pd/C) | Water (Alcohol as H-source) | Catalyst recyclability, high safety, mild conditions | google.com |

Microwave-assisted organic synthesis (MAOS) has become a key tool in green chemistry, offering significant advantages over conventional heating methods. nih.govjocpr.com By directly coupling with the molecules in the reaction mixture, microwave irradiation leads to rapid heating, which can dramatically reduce reaction times, often from hours to minutes. jocpr.comresearchgate.net This efficiency not only saves energy but can also lead to higher product yields and purities by minimizing the formation of side products. nih.gov

Numerous reports describe the successful application of microwave irradiation for the synthesis of a wide range of pyridine derivatives. mdpi.comtandfonline.com For example, a one-pot, four-component reaction to produce pyridines saw reaction times drop from hours under conventional heating to just 2–7 minutes using microwaves, with yields increasing to between 82% and 94%. nih.gov Similarly, another study on trisubstituted pyridines found that microwave heating at 130-140 °C for 10-30 minutes gave yields of 49-90%, whereas the conventional reflux method required 10-16 hours. jocpr.com This technology is well-suited for high-speed synthesis and the creation of chemical libraries.

| Synthesis of Pyridine Derivatives | Method | Reaction Time | Yield | Reference |

| Polyfunctionalized Pyridines | Microwave Irradiation | 2–7 minutes | 82%–94% | nih.gov |

| Polyfunctionalized Pyridines | Conventional Heating | Not specified | Lower than MW | nih.gov |

| Trisubstituted Pyridine-3-carbonitriles | Microwave Irradiation | 10–30 minutes | 49%–90% | jocpr.com |

| Trisubstituted Pyridine-3-carbonitriles | Conventional Heating | 10–16 hours | Not specified | jocpr.com |

| Thieno[2,3-b]pyridines | Microwave Irradiation | 5 minutes | Good to Excellent | mdpi.com |

Iv. Reactivity and Transformation Studies of 5 Bromo 2 Chloropyridine 3,4 Diamine

Reactivity of the Pyridine (B92270) Core in 5-Bromo-2-chloropyridine-3,4-diamine

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further intensified by the presence of two electron-withdrawing halogen substituents (bromine and chlorine). However, this is counterbalanced by the strong electron-donating resonance effects of the two amino groups at the C3 and C4 positions. This push-pull electronic nature governs the ring's susceptibility to both electrophilic and nucleophilic attack.

Electrophilic aromatic substitution on the pyridine ring is generally a challenging transformation. The ring nitrogen acts as an electron sink, deactivating the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, which drastically increases the ring's deactivation. youtube.comresearchgate.net Consequently, forcing conditions such as high temperatures are typically necessary, and even then, yields can be low. nih.gov

For this compound, the reactivity in EAS is complex. The two halogen atoms at C2 and C5 further deactivate the ring through their inductive electron-withdrawing effects. Conversely, the diamino groups at C3 and C4 are powerful activating groups that donate electron density into the ring via resonance, and they direct incoming electrophiles to the ortho and para positions. In this specific molecule, the only available position for substitution is C6. The combined electronic influence of the substituents would determine the feasibility of an EAS reaction at this position. While the amino groups strongly activate the ring, the deactivating effects of the nitrogen atom and two halogens present a significant barrier. Specific experimental studies on the EAS of this compound are not widely reported, but it is predicted that any such reaction would require carefully optimized, and likely harsh, conditions.

In contrast to its resistance to EAS, the electron-deficient nature of the pyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly when substituted with good leaving groups like halogens. rsc.orgyoutube.com The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups is crucial as they stabilize this negatively charged intermediate, thereby facilitating the reaction. rsc.org For this compound, both the C2-chloro and C5-bromo substituents are potential sites for nucleophilic attack.

In polyhalogenated heteroaromatic systems, the selective replacement of one halogen over another is a key challenge and a powerful synthetic tool. The outcome is governed by a combination of factors including the intrinsic reactivity of the C-X bond, the nature of the nucleophile, and the reaction conditions, especially the use of catalysts.

While studies on the target molecule itself are limited, research on the closely related 5-bromo-2-chloro-3-fluoropyridine (B1227324) provides significant insight into the selective reactivity of the C-Br versus the C-Cl bond. researchgate.netnih.gov This work demonstrates that the selectivity of amination reactions can be effectively controlled by the choice of reaction conditions.

Palladium-Catalyzed Amination: Under palladium catalysis (e.g., using a Pd₂dba₃/Xantphos system), nucleophilic amination occurs selectively at the C5-bromo position. This is consistent with the general mechanism of palladium-catalyzed cross-coupling reactions, where the oxidative addition step is typically more facile for C-Br bonds than for C-Cl bonds.

Thermal (Uncatalyzed) SNAr: In the absence of a palladium catalyst and under neat (solvent-free) thermal conditions, a reversal of selectivity is observed. The nucleophilic attack preferentially occurs at the C2-chloro position. This aligns with the principles of SNAr on electron-deficient rings, where the position most activated by the ring nitrogen (the α-position, C2) is the favored site of attack. researchgate.netnih.gov

These findings suggest a predictable and controllable pathway for the selective functionalization of this compound.

| Reaction Type | Conditions | Predicted Site of Substitution | Rationale |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination) | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base | C5-Bromo | Favored oxidative addition at the C-Br bond over the C-Cl bond. researchgate.netnih.gov |

| Thermal Nucleophilic Aromatic Substitution (SNAr) | Heat, No Catalyst | C2-Chloro | Strong activation by the adjacent ring nitrogen (α-position) for uncatalyzed SNAr. researchgate.netnih.gov |

The regioselectivity of SNAr reactions is determined by the ability of the aromatic ring to stabilize the transient negative charge of the Meisenheimer intermediate. Electron-withdrawing groups at positions ortho and para to the site of nucleophilic attack provide this stabilization through resonance or induction.

In this compound, the key factors influencing regioselectivity are:

Ring Nitrogen: The pyridine nitrogen powerfully activates the ortho (C2, C6) and para (C4) positions to nucleophilic attack.

Substituent Effects: The C5-bromo group provides additional activation at the ortho-C6 and para-C2 positions. The C2-chloro group activates the para-C5 position. The amino groups, being electron-donating, generally disfavor SNAr reactions but their influence is overcome by the stronger deactivating effects of the ring nitrogen and halogens.

Computational models, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), are often used to predict the most likely site of nucleophilic attack. wuxiapptec.com For dihalopyridines, the site with the larger LUMO lobe is generally the more reactive center. wuxiapptec.com In this molecule, the C2 position is strongly favored for uncatalyzed SNAr due to its alpha relationship to the ring nitrogen, which provides the most significant stabilization for the anionic intermediate.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Reactivity of Amine Functions in this compound

The primary amine groups at the C3 and C4 positions are nucleophilic and can readily participate in a variety of chemical transformations, most notably acylation and alkylation. These reactions provide a means to further functionalize the molecule, alter its electronic properties, or introduce protecting groups.

The lone pair of electrons on the nitrogen atoms of the C3 and C4 amino groups makes them nucleophilic and thus reactive towards electrophilic reagents like acyl chlorides, anhydrides, and alkyl halides.

Acylation: The reaction of amines with acylating agents such as acetic anhydride (B1165640) or benzoyl chloride is a standard method for forming amides. nih.gov This reaction is often carried out in the presence of a non-nucleophilic base like pyridine, which serves to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. youtube.com Studies on the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) show that acylation with acetic anhydride proceeds efficiently to yield the corresponding acetamide. mdpi.com

For this compound, both primary amino groups are expected to be reactive. A key consideration would be the selectivity of the reaction.

Diacylation: Using an excess of the acylating agent would likely lead to the formation of the diacylated product, where both the C3 and C4 amino groups are converted to amides.

Monoacylation: Achieving selective monoacylation can be challenging but is often possible by carefully controlling the stoichiometry of the reactants. niscair.res.in The relative nucleophilicity of the C3- and C4-amino groups, influenced by the electronic environment, would determine if any regioselectivity in monoacylation is observed. The C4-amino group, being para to the deactivating chloro group, might exhibit slightly different reactivity compared to the C3-amino group, which is ortho to the chloro group.

Alkylation: Similar to acylation, the amine functions can be alkylated using alkyl halides. These reactions would also likely require a base to scavenge the acid byproduct. The potential for over-alkylation to form tertiary amines exists, and controlling the degree of substitution can be a synthetic challenge.

| Reaction | Reagent | Typical Conditions | Expected Product(s) |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) or Anhydride ((R-CO)₂O) | Pyridine or other non-nucleophilic base | Mono- and/or Di-acylated diamine (Amide formation) mdpi.com |

| Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N) | Mono- and/or Di-alkylated diamine; potential for over-alkylation |

Cyclocondensation Reactions to Form Fused Heterocycles

The vicinal diamino groups at the C3 and C4 positions of the pyridine ring are quintessential for building fused heterocyclic systems. This o-phenylenediamine-like arrangement is a versatile precursor for cyclocondensation reactions with various electrophilic partners containing two reactive centers, leading to the formation of five- or six-membered heterocyclic rings fused to the pyridine core.

The synthesis of fused imidazopyridines is a common transformation for pyridine-3,4-diamines. The reaction of this compound with aldehydes or carboxylic acids (and their derivatives) is expected to yield 6-bromo-2-chloro-1H-imidazo[4,5-b]pyridine derivatives. For instance, reacting a related compound, 5-bromo-2,3-diaminopyridine, with benzaldehyde (B42025) in the presence of an oxidizing agent like diiodide affords the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. organic-chemistry.org This suggests a similar pathway for the target diamine, likely proceeding through an initial Schiff base formation followed by oxidative cyclization.

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-Bromo-2,3-diaminopyridine | Benzaldehyde | Diiodide, EtOH, Reflux | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | organic-chemistry.org |

| 2,3-Diaminopyridine | Benzaldehyde-Na₂S₂O₅ adduct | - | Imidazo[4,5-b]pyridine | mdpi.com |

The formation of pyrazolo[3,4-b]pyridines typically involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound. mdpi.com However, an alternative strategy applicable here would involve the reaction of the pyridine-3,4-diamine with a reagent that can provide the missing atoms for the pyrazole (B372694) ring. For example, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones in the presence of ZrCl₄ yields pyrazolo[3,4-b]pyridines. mdpi.com Similarly, reactions with β-ketoesters or malonates can be employed. mdpi.comnih.gov

The synthesis of pyrido-fused systems, resulting in a pyrido[3,4-b]pyridine core, can be achieved through reactions like the Skraup or Doebner-von Miller reaction, which traditionally use glycerol (B35011) or α,β-unsaturated carbonyl compounds under acidic conditions.

The construction of a pyrimidine (B1678525) ring fused to the pyridine core of this compound leads to the formation of pyrimido[4,5-b]pyridine derivatives. These syntheses often utilize reagents that can react with both amino groups to form the six-membered ring.

A prominent method for this transformation is the reaction with β-dicarbonyl compounds or their equivalents. For instance, multicomponent reactions involving an aminopyrimidine, dimedone (a 1,3-diketone), and an aromatic aldehyde are used to synthesize tetrahydropyrimido[4,5-b]quinoline-diones. ijpcbs.com A similar strategy with this compound would provide access to this important class of fused heterocycles.

Another powerful method for building a fused pyrimidine ring is the Vilsmeier-Haack reaction. ijpcbs.comwikipedia.orgorganic-chemistry.orgthieme-connect.de Treatment of an electron-rich system with the Vilsmeier reagent (typically generated from POCl₃ and DMF) can lead to formylation and subsequent cyclization. ijpcbs.comorganic-chemistry.org For example, formylation of a pyrazolopyridine can yield a pyrazolo[3,4-b]pyridine-5-carbaldehyde, demonstrating the utility of this reagent in functionalizing and building upon heterocyclic cores. ijpcbs.com Reaction of the diamine with reagents like urea, thiourea, or formamide (B127407) are also established methods for constructing fused pyrimidine rings. nih.gov

| Reagent Class | Specific Example(s) | Resulting Fused System | Reference |

|---|---|---|---|

| β-Dicarbonyl Compounds | Dimedone, β-Ketoesters | Pyrimido[4,5-b]pyridinediones | ijpcbs.com |

| Formylating Agents | Vilsmeier Reagent (POCl₃/DMF) | Formylated intermediates for cyclization | ijpcbs.comorganic-chemistry.org |

| Carbonyl Equivalents | Urea, Thiourea, Formamide | Pyrimido[4,5-b]pyridinones/thiones | nih.gov |

Halogen-Specific Transformations in this compound

The presence of two different halogen atoms at the C2 (chlorine) and C5 (bromine) positions offers opportunities for selective functionalization. The differing reactivity of the C-Cl and C-Br bonds, particularly in transition-metal-catalyzed reactions, allows for stepwise modification of the pyridine scaffold.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In substrates containing both bromine and chlorine, the C-Br bond is generally more reactive due to its lower bond dissociation energy, enabling chemoselective reactions. mdpi.com

The Suzuki-Miyaura coupling , which couples an organoboron reagent with an organic halide, is expected to occur selectively at the C5-bromo position of this compound. Studies on the closely related 5-bromo-2-methylpyridin-3-amine show that Suzuki coupling with various arylboronic acids proceeds efficiently at the bromine-substituted carbon, leaving the amino and methyl groups intact. mdpi.comnih.gov This high selectivity allows for the introduction of an aryl or heteroaryl group at the C5 position, with the C2-chloro position remaining available for subsequent transformations. The presence of the amino groups might influence the reaction by coordinating with the palladium catalyst, potentially requiring careful optimization of ligands and bases. mdpi.com

The Heck reaction , which couples the halide with an alkene, and the Sonogashira coupling , which uses a terminal alkyne, follow a similar reactivity pattern. nih.govchemicalbook.com The oxidative addition of the palladium(0) catalyst to the C-X bond is the initial step in the catalytic cycle, and this step is significantly faster for C-Br than for C-Cl bonds. nih.gov This principle has been demonstrated in the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine, where selective alkynylation at the bromine positions can be achieved under optimized conditions. mdpi.com Therefore, this compound can be selectively converted to 5-alkenyl or 5-alkynyl derivatives while retaining the C2-chlorine.

| Reaction | Coupling Partner | Expected Site of Reaction | Rationale | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C5-Br | Higher reactivity of C-Br bond | mdpi.comnih.gov |

| Heck | Alkene | C5-Br | Faster oxidative addition at C-Br | nih.gov |

| Sonogashira | Terminal Alkyne | C5-Br | Faster oxidative addition at C-Br | chemicalbook.commdpi.com |

Selective removal of one halogen atom in the presence of another is a valuable synthetic strategy. In the case of this compound, the bromine atom can be selectively removed over the more robust chlorine atom. Catalytic hydrogenation is a common method for achieving this transformation. Using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source, aryl bromides can be reduced under neutral conditions, while aryl chlorides often require more forcing conditions. organic-chemistry.org This difference in reactivity allows for selective debromination, yielding 2-chloro-pyridine-3,4-diamine.

Photocatalytic methods also offer a pathway for selective dehalogenation. By adjusting light intensity and the photocatalytic system, it is possible to control the available redox potential to selectively cleave a C-Br bond while leaving a C-Cl bond intact, as demonstrated on a 4-bromo-2-chloro-5-fluorobenzoic acid substrate. researchgate.net

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a prime example. wikipedia.org To utilize this compound in this context, it must first be converted into an azidopyridine building block.

This transformation can be achieved via a Sandmeyer-type reaction. nih.govwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.combyjus.com This process involves the diazotization of one of the primary amino groups on the pyridine ring using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.org It is known that pyridine-3-diazonium salts can be formed from 3-aminopyridines. google.com Subsequent treatment of this diazonium salt intermediate with an azide (B81097) source, such as sodium azide, would displace the diazonium group (N₂) to furnish the corresponding 5-bromo-2-chloro-azidopyridine.

Once formed, this bifunctional halogenated azidopyridine becomes a valuable synthon. The azide group can readily participate in click reactions with terminal or strained alkynes to form a stable triazole ring, while the bromine and chlorine atoms remain as handles for further diversification through the cross-coupling reactions described previously. researchgate.netnih.gov

V. Advanced Applications and Research Prospects of 5 Bromo 2 Chloropyridine 3,4 Diamine As a Building Block

Utilization in the Synthesis of Complex Heterocyclic Systems

The 1,2-diamine arrangement on the pyridine (B92270) core is a classical precursor for the formation of fused five- or six-membered rings, providing a reliable entry into diverse heterocyclic families.

Design and Synthesis of Novel Fused Pyridine Derivatives

The primary synthetic application of 5-Bromo-2-chloropyridine-3,4-diamine is in the construction of the imidazo[4,5-b]pyridine scaffold. This reaction, a cyclocondensation, typically involves treating the diamine with a one-carbon electrophile. The choice of this electrophile allows for the introduction of various substituents at the 2-position of the resulting fused imidazole ring.

Common synthetic routes include:

Reaction with Aldehydes: Condensation with an aldehyde, often under oxidative conditions, yields a 2-substituted imidazo[4,5-b]pyridine.

Reaction with Carboxylic Acids or Derivatives: Direct condensation with carboxylic acids (often requiring high temperatures or activating agents like polyphosphoric acid) or their more reactive derivatives (such as acyl chlorides or esters) is a widely used method.

Reaction with Orthoesters: Using orthoesters, such as triethyl orthoformate, provides a straightforward route to 2-unsubstituted or 2-alkyl/aryl substituted imidazo[4,5-b]pyridines. nih.gov

These reactions lead to the formation of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine derivatives, which serve as key intermediates for further functionalization. The structural similarity of the imidazo[4,5-b]pyridine core to naturally occurring purines makes these derivatives particularly important in medicinal chemistry. nih.gov

| Reactant | Conditions | Product Core Structure | Reference |

|---|---|---|---|

| Aromatic Aldehyde (R-CHO) | Oxidative atmosphere (e.g., air, nitrobenzene), heat | 2-Aryl-6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine | nih.goveurjchem.com |

| Formic Acid (HCOOH) | Reflux | 6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridine | nih.gov |

| 1,1'-Carbonyldiimidazole (CDI) | Followed by treatment with POCl₃ or PBr₃ | 2,6-Dibromo-5-chloro-1H-imidazo[4,5-b]pyridine | nih.gov |

Construction of Polycyclic Aromatic Nitrogen Heterocycles

Beyond the initial fusion to form a bicyclic system, this compound is a precursor for more complex polycyclic aromatic nitrogen heterocycles (PANHs). The synthetic strategy involves leveraging the halogen atoms on the newly formed imidazo[4,5-b]pyridine core. The bromine and chlorine atoms can be selectively addressed in palladium-catalyzed cross-coupling reactions to build additional rings.

For instance, a Suzuki or Stille coupling at the C6-bromo position can introduce an aryl group bearing an appropriate functional group (e.g., an ortho-amino or ortho-hydroxyl group). A subsequent intramolecular cyclization (such as a Buchwald-Hartwig amination or a Pictet-Spengler reaction) can then form an additional fused ring, leading to a tricyclic or tetracyclic system. This iterative approach of cross-coupling followed by cyclization allows for the systematic construction of large, planar, nitrogen-containing aromatic systems. osi.lv

Role in Medicinal Chemistry Research (focus on synthetic utility, not biological activity)

The compound's value in medicinal chemistry lies in its ability to generate scaffolds that are central to the structure of many biologically active molecules. Its synthetic utility is therefore of paramount importance in drug discovery programs.

Precursor for Advanced Pharmaceutical Intermediates

This compound is a key starting material for advanced pharmaceutical intermediates, primarily those based on the imidazo[4,5-b]pyridine core. This scaffold is a well-established purine (B94841) isostere and is found in numerous compounds investigated as kinase inhibitors, antiviral agents, and receptor antagonists. nih.govresearchgate.net

The synthetic utility arises from the ability to generate a core intermediate, such as 6-bromo-5-chloro-2-substituted-1H-imidazo[4,5-b]pyridine, which can then be elaborated. For example, the chlorine atom at the C5 position can be displaced by nucleophiles (e.g., amines, thiols), while the bromine at the C6 position is preferentially used for metal-catalyzed cross-coupling reactions to introduce further diversity. This differential reactivity allows for controlled, stepwise synthesis of complex drug-like molecules. Its use as an intermediate is also seen in the synthesis of complex scaffolds like pyrimido[4,5-b]indoles, which are potent kinase inhibitors. nih.gov

Scaffold for Combinatorial Library Synthesis

The structure of this compound is exceptionally well-suited for the synthesis of combinatorial libraries, which are collections of structurally related compounds used in high-throughput screening to identify new drug leads. nih.gov The compound and its immediate cyclized products offer multiple, chemically distinct points for diversification.

A typical combinatorial strategy would involve:

Core Formation: Reaction of the diamine with a small library of aldehydes or carboxylic acids to create a set of 2-substituted imidazo[4,5-b]pyridine cores.

Diversification Step 1: Subjecting the resulting library to a Suzuki or Sonogashira coupling reaction using a diverse set of boronic acids or terminal alkynes to modify the C6-bromo position.

Diversification Step 2: Performing a nucleophilic aromatic substitution at the C5-chloro position with a library of amines or alcohols.

Diversification Step 3: Alkylation or acylation of the imidazole nitrogen (N1 or N3) to introduce a final layer of structural variety.

This multi-vector diversification allows for the rapid generation of thousands of unique compounds from a single, versatile starting scaffold.

| Position on Scaffold | Initial Functionality | Typical Synthetic Transformation | Purpose |

|---|---|---|---|

| C2 | Introduced during cyclization | Varying aldehyde/acid reactant | Core structure modification |

| C5 | -Cl | Nucleophilic Aromatic Substitution (SNAr) | Introduce amine, alkoxy, or thioether groups |

| C6 | -Br | Pd-catalyzed cross-coupling (Suzuki, Sonogashira, etc.) | Introduce aryl, heteroaryl, or alkyl groups |

| N1 / N3 | -NH | Alkylation, Acylation | Modify solubility and H-bonding properties |

Applications in Material Science Research (focus on synthetic utility)

While the primary applications of this compound are in medicinal chemistry, its utility as a precursor to PANHs suggests significant research prospects in materials science. PANHs often exhibit interesting photophysical and electronic properties, making them candidates for use in organic electronics.

The synthetic utility of this building block in materials science is centered on its ability to create rigid, planar, electron-deficient heterocyclic systems. These structures can be incorporated as components in:

Organic Light-Emitting Diodes (OLEDs): The imidazo[4,5-b]pyridine core, when extended through cross-coupling reactions, can form materials with high thermal stability and tunable emission wavelengths.

Conducting Polymers: Polymerization of appropriately functionalized derivatives can lead to novel conducting materials where the nitrogen atoms help modulate the electronic properties of the polymer backbone.

Functional Dyes and Liquid Crystals: The ability to construct large, anisotropic molecules through sequential cross-coupling reactions makes this scaffold a promising starting point for the synthesis of specialized dyes and liquid crystalline materials. nbinno.com

The research in this area focuses on the synthesis of extended π-conjugated systems starting from the this compound-derived scaffold, with the goal of fine-tuning their electronic and optical properties through targeted chemical modifications.

Precursors for Polymeric Materials (e.g., polyurea from diaminopyridines)

The presence of two primary amine groups in this compound positions it as an excellent monomer for the synthesis of polyureas. Polyureas are a class of polymers known for their high tensile strength, thermal stability, and elasticity, properties that stem from the dense network of hydrogen bonds formed between the urea linkages (-NH-CO-NH-). The synthesis of polyureas typically involves the reaction of a diamine with a diisocyanate or, in more recent green chemistry approaches, with carbon dioxide. researchgate.netnih.gov

The incorporation of a pyridine ring into the polymer backbone can impart unique characteristics, such as enhanced thermal stability and specific solubility profiles. sid.ir Research on polyureas derived from 4-aryl-2,6-bis(4-aminophenyl)pyridines has demonstrated that these materials are soluble in common polar aprotic solvents and exhibit good thermal stability. sid.ir The general reaction for polyurea formation from diamines proceeds via polycondensation, often catalyzed, and produces no byproducts, making it an efficient polymerization process. sid.irmdpi.com While direct studies on polyureas from this compound are not extensively documented, the principles established with other diaminopyridines provide a clear blueprint for its potential application. The resulting polymers would be expected to have a rigid structure, contributing to high glass transition temperatures suitable for high-performance applications. sid.ir

| Diamine Monomer | Diisocyanate Monomer | Inherent Viscosity (dL/g) | Key Properties | Reference |

|---|---|---|---|---|

| 4-Aryl-2,6-bis(4-aminophenyl)pyridines | 4,4'-Diphenylmethane diisocyanate | 0.33-0.40 | Soluble in polar aprotic solvents, good thermal stability. | sid.ir |

| 1,12-Diaminododecane (for comparison) | Carbon Dioxide (CO2) | N/A | Melting Temp (Tm): 207°C; Tensile Strength: 53.3 MPa. | nih.gov |

Components in Optoelectronic Materials Research (relevant for cyano-substituted pyridines)

While this compound is not itself a primary optoelectronic material, it is a valuable precursor for creating functional molecules used in this field. Specifically, the diamine functionality can be converted to other groups, such as cyano (-CN) groups, which are pivotal in designing materials for organic light-emitting devices (OLEDs) and organic photovoltaics (OPVs). rsc.orgrsc.org

Cyano-substituted pyridine derivatives are known for their excellent electron-transporting properties. rsc.org The introduction of cyano groups lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is advantageous for materials used as exciton blocking layers (EBLs) in OPVs. rsc.org A well-designed EBL requires a wide energy gap and a deep HOMO level to prevent excitons from reaching the cathode and quenching, thereby improving device efficiency. rsc.org Research has shown that cyano-pyridine derivatives can possess wide energy gaps (3.12–3.50 eV), deep HOMO levels (6.71–7.80 eV), and high electron mobility (on the order of 10⁻⁵ cm² V⁻¹ s⁻¹), making them superior to standard materials like bathocuproine (BCP). rsc.org Devices incorporating these materials have demonstrated significantly improved efficiency and operational lifetimes. rsc.org The diamine moiety of this compound can be chemically transformed (e.g., via Sandmeyer reaction) to introduce cyano groups, thus providing a synthetic route to these high-performance optoelectronic components.

| Compound Type | Energy Gap (Eg) | HOMO Level | Application | Performance Highlight | Reference |

|---|---|---|---|---|---|

| Cyano-substituted Pyridines | 3.12–3.50 eV | -6.71 to -7.80 eV | Exciton Blocking Layer (EBL) in OPVs | 44% efficiency increase over BCP-based device. | rsc.org |

| 2,6-bis(4-(diphenylamino)phenyl)-4-phenylpyridine-3,5-dicarbonitrile (PPPD) | N/A | N/A | Hole-Transporting and Emitting Layer in OLEDs | High efficiencies of 8.5 cd A⁻¹ and 6.9 lm W⁻¹. | rsc.org |

Catalytic Applications and Ligand Design Research

The arrangement of nitrogen atoms in this compound makes it an ideal scaffold for the synthesis of polydentate ligands for transition metal catalysis.

The condensation of the 3,4-diamine groups with various aldehydes or ketones can yield pyridine-based ligands featuring diimine or related functionalities. A particularly important class of ligands accessible from diamine precursors are diiminopyridines (DIP), which feature a pyridine nucleus with imine arms, typically at the 2,6-positions. wikipedia.org These ligands bind metals in a tridentate, pincer-like fashion. wikipedia.org The resulting metal complexes, especially with late transition metals like iron and cobalt, are highly active catalysts for reactions such as ethylene polymerization, hydrogenation, and hydrosilylation. wikipedia.org

The electronic properties of the pyridine ring can be tuned by substituents, which in turn modulates the catalytic activity of the metal center. nih.govrsc.org The bromo and chloro substituents on this compound are electron-withdrawing, which can influence the redox properties and stability of the corresponding metal complexes. Furthermore, the vicinal diamine arrangement allows for the creation of unique chelate structures that can stabilize metals in various oxidation states. These ligands are often "non-innocent," meaning they can actively participate in redox processes, which is a key feature in many catalytic cycles. wikipedia.orgnih.gov Pincer complexes derived from substituted pyridines have been synthesized with a variety of metals, including nickel and chromium, and have shown activity in ethylene oligomerization and polymerization. nih.govacs.org

| Ligand Type | Metal Center | Catalytic Application | Key Feature | Reference |

|---|---|---|---|---|

| Diiminopyridine (DIP) | Fe(II), Co(II) | Ethylene polymerization, Hydrosilylation, Hydrogenation | Non-innocent ligand stabilizes unusual oxidation states. | wikipedia.org |

| Pyridine Dicarbene Pincer | Ni(II), Cr(III) | Ethylene oligomerization and polymerization | Steric and electronic properties tunable for catalytic activity. | nih.gov |

| ENE Pincer (E=Si, Ge) | Fe(0), Fe(II) | General catalysis | Highly electron-rich metal center due to strong σ-donor ligands. | acs.org |

Beyond coordination with metals, the diamine structure inherent in this compound suggests potential applications in organocatalysis. Chiral diamines and their derivatives are foundational in asymmetric synthesis, acting as catalysts through various activation modes, including hydrogen bonding and enamine/iminium ion formation. While research in this specific area for this particular compound is still emerging, the structural motifs are promising. The two amine groups can act as a bifunctional catalyst, with one amine acting as a Brønsted base to deprotonate a substrate while the other acts as a Brønsted acid (in its protonated form) or a hydrogen bond donor to activate an electrophile. The rigid pyridine backbone would provide a well-defined stereochemical environment, which is crucial for achieving high enantioselectivity.

Future Research Directions and Emerging Trends

The transition from laboratory-scale batch synthesis to industrial-scale production requires processes that are safe, efficient, and scalable. Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch methods, including superior heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput optimization. beilstein-journals.orgmdpi.com

The synthesis of highly substituted pyridines, such as this compound and its derivatives, often involves multiple steps, including potentially hazardous nitration, halogenation, or organometallic reactions. rsc.orgresearchgate.net Performing these transformations in a flow reactor allows for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields, better selectivity, and minimized byproduct formation. beilstein-journals.org For example, Br/Li exchange reactions on dibromopyridines, which typically require cryogenic temperatures (-78°C or lower) in batch to prevent side reactions, can be successfully performed at much higher temperatures in a flow microreactor due to the short residence times and efficient temperature control. rsc.orgresearchgate.net This capability makes the synthesis more energy-efficient and scalable. As the demand for complex pyridine-based building blocks grows, the development of robust flow chemistry protocols will be essential for their sustainable and economic production. nih.gov

| Reaction | Method | Conditions | Advantages of Flow | Reference |

|---|---|---|---|---|

| Bohlmann–Rahtz Pyridine Synthesis | Batch vs. Microwave Flow | Brønsted acid catalyst | Enables one-step process without isolation of intermediates; easy scale-up. | beilstein-journals.org |

| Br/Li Exchange on Dibromopyridines | Batch vs. Flow Microreactor | Batch: Cryogenic temps (e.g., -78°C); Flow: -20°C to 0°C | Avoids need for cryogenic conditions, improving safety and energy efficiency. | rsc.org |

Machine Learning-Assisted Synthesis Design for Complex Pyridine Derivatives

One of the key advantages of employing machine learning is its ability to accelerate the discovery and development of new drugs and materials. nih.gov By automating aspects of medicinal chemistry, AI can significantly enhance efficiency from hit-to-lead development. This is particularly relevant when working with versatile building blocks like this compound, where the goal is to synthesize a diverse library of derivatives for screening.

Below are illustrative tables that conceptualize how machine learning can be applied to the synthesis design of complex pyridine derivatives starting from this compound.

Table 1: Comparison of Traditional vs. Machine Learning-Assisted Retrosynthesis

| Feature | Traditional Retrosynthesis | Machine Learning-Assisted Retrosynthesis |

| Approach | Manual, based on chemist's experience and literature precedent. chemcopilot.com | Automated, data-driven algorithms. chemcopilot.commdpi.com |

| Speed | Slow and labor-intensive. chemcopilot.com | Rapid generation of multiple synthetic pathways. |

| Novelty | Often limited to known reaction types and pathways. | Can propose novel and unconventional synthetic routes. chemcopilot.com |

| Optimization | Relies on trial-and-error for reaction condition optimization. | Can predict optimal reaction conditions based on large datasets. mdpi.com |

| Bias | Susceptible to individual chemist's bias. chemcopilot.com | Reduces human bias by exploring a wider chemical space. |

Table 2: Illustrative Machine Learning Models for Synthesis Prediction

| Model Type | Description | Potential Application for Pyridine Derivatives |

| Template-Based Models | Utilize a predefined set of reaction rules or templates to identify possible disconnections. nih.gov | Suggesting common and reliable reactions for modifying the pyridine core of this compound. |

| Template-Free Models (e.g., Transformer Models) | Treat chemical reactions as a language translation problem, converting product molecules into reactants without explicit rules. rsc.org | Discovering entirely new synthetic routes to complex, multi-substituted pyridine structures that are not apparent from known chemistry. |

| Graph-Based Neural Networks | Represent molecules as graphs and learn the underlying chemical transformations. acs.org | Predicting the outcome of reactions involving the functional groups of this compound with high accuracy. |

Table 3: Simulated Output of a Retrosynthesis AI for a Hypothetical Complex Pyridine Derivative

| Target Molecule | Proposed Precursors from this compound | Key Predicted Reaction Step | Confidence Score |

| [Hypothetical Drug Candidate A] | 5-Bromo-2-chloro-N4-aryl-pyridine-3,4-diamine | Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) | 92% |

| [Hypothetical Material B] | 5-Bromo-2-(heteroaryl)-pyridine-3,4-diamine | Suzuki or Stille coupling at the 2-position | 88% |

| [Hypothetical Ligand C] | Fused imidazopyridine derivative | Cyclization reaction involving the diamine functionality | 95% |

The continued development of more sophisticated machine learning models and their integration with automated synthesis platforms promises to further accelerate the design and creation of novel and complex pyridine derivatives from versatile building blocks like this compound.

Q & A

Q. Q1. What are the critical parameters for optimizing the synthesis of 5-Bromo-2-chloropyridine-3,4-diamine to ensure high purity and yield?

Answer: Key parameters include:

- Temperature control : Maintain reaction temperatures between 0–6°C during synthesis to prevent thermal degradation, as halogenated pyridines are sensitive to heat .

- Purification methods : Use column chromatography or recrystallization with solvents like ethanol/water mixtures to achieve >98% purity (verified via GC or HPLC) .

- Stoichiometric ratios : Optimize molar ratios of bromine and chlorine donors to minimize side products (e.g., dihalogenated byproducts) .

Q. Q2. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : Use H and C NMR to confirm substitution patterns on the pyridine ring. Coupling constants in H NMR can differentiate between 3,4-diamine isomers .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 236.93 for CHBrClN) and isotopic patterns consistent with Br/Cl .

- HPLC with UV detection : Monitor purity using C18 columns and mobile phases like acetonitrile/water (0.1% TFA) at 254 nm .

Advanced Research Questions

Q. Q3. How can computational modeling (e.g., DFT) guide the design of derivatives of this compound for catalytic or pharmaceutical applications?

Answer:

- Electronic structure analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Docking studies : Model interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina. Focus on halogen bonding between Br/Cl and active-site residues .

- Solvent effects : Simulate solvation free energies to optimize reaction conditions for solubility and stability .

Q. Q4. What experimental strategies resolve contradictions in reported crystallographic data for halogenated pyridine-diamine analogs?

Answer:

- Single-crystal X-ray diffraction : Compare unit cell parameters (e.g., space group P2/c) and hydrogen-bonding networks with literature data (e.g., Jiao et al., 2012) to identify polymorphism .

- Thermogravimetric analysis (TGA) : Correlate thermal stability with crystal packing efficiency. For example, derivatives with planar pyridine rings exhibit higher melting points (78–80°C) .

- Data validation : Use checkCIF tools to ensure crystallographic data adheres to IUCr standards, addressing outliers in bond angles/thermal displacement parameters .

Q. Q5. How do competing reaction pathways (e.g., nucleophilic substitution vs. elimination) impact the functionalization of this compound?

Answer:

- Kinetic vs. thermodynamic control : Use low temperatures (0–10°C) and polar aprotic solvents (DMF, DMSO) to favor nucleophilic substitution at the 5-bromo position .

- Leaving group effects : The chloro substituent at C2 is less reactive than bromo at C5; prioritize sequential functionalization starting with Br .

- In situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediates (e.g., Meisenheimer complexes) and adjust reaction conditions dynamically .

Q. Q6. What methodological frameworks are recommended for integrating this compound into interdisciplinary studies (e.g., materials science or medicinal chemistry)?

Answer:

- Theory-driven design : Link synthetic goals to conceptual frameworks like Hammett substituent constants to predict electronic effects in catalysis or drug-receptor binding .

- Collaborative workflows : Combine synthetic chemistry with computational and biological assays (e.g., high-throughput screening) to evaluate applications in optoelectronics or antimicrobial agents .

- Risk assessment : Follow safety protocols for halogenated amines (e.g., WGK 3 toxicity classification) during handling and disposal .

Methodological Best Practices

Q. Q7. How should researchers address reproducibility challenges in synthesizing this compound across different laboratories?

Answer:

- Standardized protocols : Publish detailed procedures with exact reagent grades (e.g., >98% purity), equipment specifications (e.g., Schlenk lines for air-sensitive steps), and failure analyses .

- Inter-lab validation : Share samples with independent groups for cross-verification using identical analytical methods (e.g., H NMR in DMSO-d) .

- Open data sharing : Deposit raw spectral data in repositories like Zenodo for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.